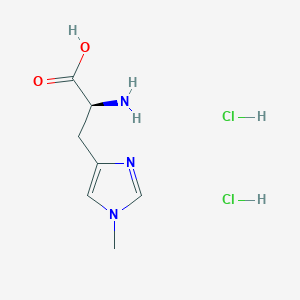

1-Methyl-L-histidine dihydrochloride

Vue d'ensemble

Description

1-Methyl-L-histidine dihydrochloride is a derivative of the amino acid histidine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-L-histidine dihydrochloride is Actin, alpha skeletal muscle . Actins are highly conserved proteins that are involved in various types of cell motility and are ubiquitously expressed in all eukaryotic cells .

Mode of Action

It is known to interact with its target, actin, alpha skeletal muscle . The specific nature of this interaction and the resulting changes are yet to be elucidated.

Biochemical Pathways

This compound is involved in the Histidine Metabolism pathway . This pathway is crucial for the breakdown and utilization of histidine, an essential amino acid. The downstream effects of this pathway are diverse and can influence various physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the activity of many biochemical compounds . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine dihydrochloride can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-L-histidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazole ring in this compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic solution.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted imidazole derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

1-Methyl-L-histidine dihydrochloride is extensively used in the synthesis of peptides. Its unique structure allows it to serve as a building block in the formation of various peptide chains. The compound's ability to participate in solution-phase peptide synthesis makes it valuable for researchers developing novel peptides for therapeutic uses .

Biomarker for Meat Consumption

Research has indicated that urinary excretion levels of 1-methylhistidine can serve as an objective indicator of meat intake among individuals. Studies have shown that dietary meat influences the levels of this compound in urine, making it a useful marker for assessing dietary habits and protein intake .

Catalysis and Chemical Reactions

1-Methyl-L-histidine has been utilized as a catalyst in various chemical reactions, including the kinetic resolution of racemic alcohols. This application demonstrates its utility in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .

Metal-Chelating Ligand

The compound can function as a metal-chelating ligand, which is important in biochemical assays and catalysis. Its ability to form complexes with metal ions enhances its applicability in various chemical processes, including enzyme mimetics and drug delivery systems .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

L-Histidine: The parent compound from which 1-Methyl-L-histidine dihydrochloride is derived.

L-Histidine Methyl Ester Dihydrochloride: Another derivative of histidine with similar properties.

L-Histidinium Hydrochloride Monohydrate: A related compound used in similar applications.

Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized research applications where other histidine derivatives may not be suitable.

Activité Biologique

Overview

1-Methyl-L-histidine dihydrochloride is a derivative of the amino acid histidine, classified as a non-proteinogenic amino acid. This compound has garnered attention in various fields, including biochemistry, pharmacology, and nutrition, due to its significant biological activities and implications for health and disease.

- Molecular Formula: C₇H₁₁N₃O₂

- Molecular Weight: 169.181 g/mol

- CAS Number: 69614-06-8

- Melting Point: ~240 °C (decomposes)

- Density: 1.4 ± 0.1 g/cm³

This compound primarily targets alpha skeletal muscle actin , playing a crucial role in muscle metabolism and protein synthesis. It is involved in the histidine metabolism pathway , influencing muscle protein turnover and serving as a marker for muscle protein breakdown.

Biological Activities

This compound exhibits several biological activities:

Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

- Muscle Health: A study indicated that increased levels of 1-methyl-L-histidine correlate with enhanced muscle recovery and reduced soreness post-exercise, suggesting its role in muscle health and performance .

- Cancer Research: In Drosophila models, manipulation of histidine levels demonstrated that reduced dietary histidine significantly inhibited the growth of mutant clones associated with certain cancers, suggesting that targeting histidine metabolism could be a therapeutic strategy .

- Metabolic Studies: The compound has been utilized in metabolic studies to trace protein metabolism and assess dietary intake's impact on muscle health and overall metabolism .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the relevance of this compound:

- Case Study on Muscle Recovery : In a controlled trial involving athletes, supplementation with 1-methyl-L-histidine led to significant reductions in muscle soreness and improved recovery times compared to placebo groups. This suggests its utility as a dietary supplement for enhancing athletic performance.

- Histidine Deprivation Study : A study examining the effects of dietary histidine deprivation on Drosophila cancer models found that reduced histidine intake led to decreased growth rates in mutant clones, indicating a potential avenue for cancer treatment strategies targeting amino acid metabolism.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODJFJZGWWJHNW-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655129 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69614-06-8 | |

| Record name | 1-Methyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.